![molecular formula C21H20OS B14202512 Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-(2-phenylethyl)- CAS No. 835626-64-7](/img/structure/B14202512.png)
Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-(2-phenylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-(2-phenylethyl)- is an organic compound characterized by a benzene ring substituted with a sulfinyl group and a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-(2-phenylethyl)- typically involves the reaction of 4-methylphenyl sulfoxide with a phenylethyl halide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-(2-phenylethyl)- undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens like bromine or chlorine (for halogenation).
Major Products Formed
Oxidation: Benzene, 1-[(S)-(4-methylphenyl)sulfonyl]-2-(2-phenylethyl)-.
Reduction: Benzene, 1-[(S)-(4-methylphenyl)thio]-2-(2-phenylethyl)-.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-(2-phenylethyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-(2-phenylethyl)- involves its interaction with molecular targets through its sulfinyl and phenylethyl groups. These interactions can modulate various biochemical pathways, leading to its observed biological effects. The sulfinyl group can participate in redox reactions, while the phenylethyl group can interact with hydrophobic pockets in proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-methyl-4-(methylsulfonyl)-: Similar structure but with a methylsulfonyl group instead of a sulfinyl group.
Benzene, 1-ethyl-2-[(S)-(4-methylphenyl)sulfinyl]-: Similar structure but with an ethyl group instead of a phenylethyl group.
Uniqueness
Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-(2-phenylethyl)- is unique due to the presence of both the sulfinyl and phenylethyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
835626-64-7 |
|---|---|
Molecular Formula |
C21H20OS |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
1-[(S)-(4-methylphenyl)sulfinyl]-2-(2-phenylethyl)benzene |
InChI |
InChI=1S/C21H20OS/c1-17-11-15-20(16-12-17)23(22)21-10-6-5-9-19(21)14-13-18-7-3-2-4-8-18/h2-12,15-16H,13-14H2,1H3/t23-/m0/s1 |
InChI Key |
OZMQRWSXGBBORN-QHCPKHFHSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[S@](=O)C2=CC=CC=C2CCC3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)C2=CC=CC=C2CCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{3-(Methylsulfanyl)-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoic acid](/img/structure/B14202431.png)
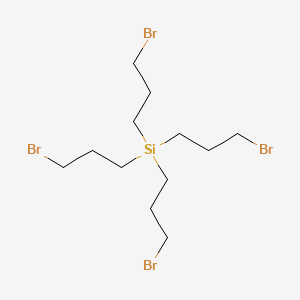
![1,1'-[Propane-1,3-diylbis(oxy)]bis[2-(bromomethyl)benzene]](/img/structure/B14202451.png)
![Phenol, 3-methyl-4-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14202455.png)
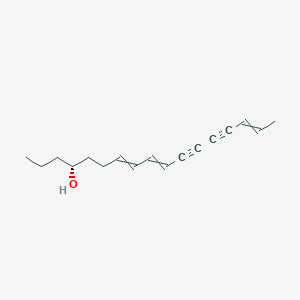

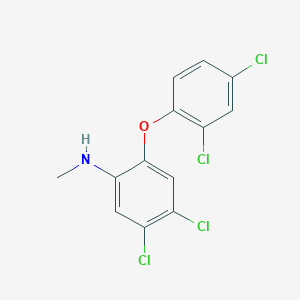
![Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-propyl-](/img/structure/B14202486.png)
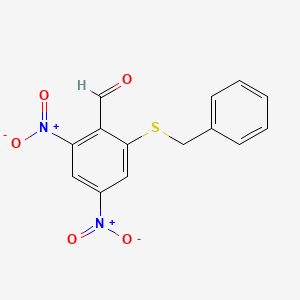
![4-[2-(Diethylamino)ethoxy]-N-methoxy-N-methylbenzamide](/img/structure/B14202499.png)
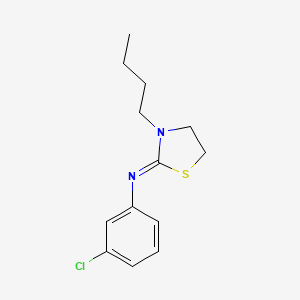
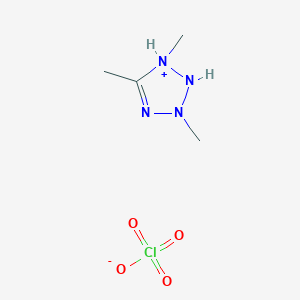
![2-[(3-Bromophenyl)carbamothioylamino]-4-chlorobenzoic acid](/img/structure/B14202518.png)

